4-(2-Nitrophenyl)butanoic Acid: Chemical Architecture, Properties, and Synthetic Applications
4-(2-Nitrophenyl)butanoic Acid: Chemical Architecture, Properties, and Synthetic Applications
Executive Summary
As researchers pushing the boundaries of synthetic methodology and drug discovery, we frequently encounter bifunctional building blocks that serve as linchpins for complex molecular scaffolds. 4-(2-Nitrophenyl)butanoic acid (also known as 4-(o-nitrophenyl)butyric acid) is a prime example of such a molecule. Characterized by an ortho-substituted nitrobenzene ring tethered to a flexible four-carbon carboxylic acid chain, this compound is a highly versatile intermediate. Its primary application lies in the synthesis of nitrogen-containing heterocycles, most notably the 7-membered benzazepin-2-one privileged scaffold, which forms the core of numerous therapeutics, including ACE inhibitors like Benazepril[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and validated experimental workflows associated with 4-(2-Nitrophenyl)butanoic acid.
Chemical Structure and Reactivity Profile
The utility of 4-(2-Nitrophenyl)butanoic acid stems directly from its bifunctional nature. The molecule contains an electron-withdrawing nitro group and a terminal carboxylic acid, separated by a flexible alkyl linker. This specific spatial arrangement (the ortho relationship combined with a 4-carbon chain) perfectly primes the molecule for intramolecular cyclization following the reduction of the nitro group.
Functional group mapping and reactivity pathways of 4-(2-Nitrophenyl)butanoic acid.
Physicochemical Properties
Accurate physical data is critical for reaction planning, particularly regarding solvent selection and workup strategies. Below is a summary of the core properties of 4-(2-Nitrophenyl)butanoic acid[2],[3].
| Property | Value / Description |
| IUPAC Name | 4-(2-Nitrophenyl)butanoic acid |
| CAS Number | 67857-97-0 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| SMILES String | O=C(O)CCCC1=CC=CC=C1=O |
| Appearance | Light yellow to off-white crystalline powder |
| Solubility Profile | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in neutral/acidic water. |
| Predicted pKa | ~4.5 - 4.8 (Carboxylic acid) |
Analytical Characterization
To ensure the integrity of your starting materials, verification via spectroscopy is mandatory. The compound exhibits distinct signatures across standard analytical modalities[4].
| Modality | Key Diagnostic Features |
| ¹H NMR (DMSO-d₆) | Broad singlet ~12.0 ppm (COOH); Multiplets ~7.4-7.9 ppm (4H, aromatic, ortho-nitro pattern); Triplet ~2.8 ppm (2H, benzylic CH₂); Triplet ~2.2 ppm (2H, α-CH₂); Quintet ~1.8 ppm (2H, β-CH₂). |
| FT-IR (ATR) | Strong stretches at ~1705 cm⁻¹ (C=O, carboxylic acid), ~1520 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches). |
| LC-MS (ESI-) | m/z 208.1 [M-H]⁻ (Negative ionization mode preferred due to the acidic proton). |
Synthetic Applications: The Benzazepinone Workflow
The most critical application of 4-(2-Nitrophenyl)butanoic acid is its conversion into 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This transformation requires a two-step sequence: chemoselective reduction of the nitro group to an aniline, followed by intramolecular lactamization[1].
Two-step synthetic workflow from 4-NPBA to a 7-membered benzazepinone lactam.
Step-by-Step Methodology: Reduction and Cyclization
Objective: To synthesize 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with high purity and yield, utilizing a self-validating protocol.
Reagents Required:
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4-(2-Nitrophenyl)butanoic acid (1.0 eq)
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10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq)
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Anhydrous Methanol (0.2 M)
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Anhydrous Toluene (0.2 M)
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Hydrogen gas (H₂ balloon)
Phase 1: Catalytic Hydrogenation
Expertise & Causality: We utilize Pd/C catalyzed hydrogenation rather than dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid harsh acidic conditions that complicate workup and to ensure a clean, quantitative conversion to the amine.
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Preparation: Dissolve 4-(2-Nitrophenyl)butanoic acid in anhydrous methanol in a round-bottom flask.
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Inert Atmosphere: Purge the flask thoroughly with Argon for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; an argon blanket prevents accidental ignition.
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Catalyst Addition: Carefully add 10% Pd/C to the solution.
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Reduction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.
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Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (higher Rf ) must completely disappear, replaced by a highly polar, ninhydrin-active spot corresponding to 4-(2-aminophenyl)butanoic acid.
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Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the crude amino-acid intermediate.
Phase 2: Intramolecular Lactamization
Expertise & Causality: While 5- and 6-membered rings often form spontaneously upon reduction, 7-membered rings face higher entropic barriers. Therefore, thermal driving forces and the active removal of water are required to push the equilibrium toward the lactam[1].
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Solvent Exchange: Redissolve the crude 4-(2-aminophenyl)butanoic acid in anhydrous toluene.
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Reflux Setup: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.
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Cyclization: Heat the mixture to a vigorous reflux (approx. 110°C) for 12–16 hours. Causality: The Dean-Stark trap azeotropically removes the H2O byproduct generated during the amidation, irreversibly driving the thermodynamic equilibrium toward the benzazepin-2-one.
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Self-Validation Check: Analyze an aliquot via LC-MS. The mass should shift from m/z 178 [M-H]⁻ (amine intermediate) to m/z 162[M+H]⁺ (lactam product), confirming the loss of water (18 Da).
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Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure benzazepinone scaffold.
Safety, Handling, and Storage
As with all nitroaromatic compounds, 4-(2-Nitrophenyl)butanoic acid must be handled with appropriate safety measures to prevent exposure and degradation.
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Toxicity: Nitroaromatics are generally considered harmful if swallowed, inhaled, or absorbed through the skin. They can act as skin sensitizers.
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PPE: Standard laboratory PPE is required: nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle powders inside a certified fume hood to avoid inhalation of particulates.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly sealed. Protect from prolonged exposure to direct light, which can slowly degrade nitroaromatics.
References
- 4-thiol butyric acid - Sigma-Aldrich (Contains verified CAS and molecular weight data for 4-(2-Nitrophenyl)butyric acid). Sigma-Aldrich.
- 4-(2-Nitrophenyl)butanoic acid - SpectraBase (Contains verified spectral data availability including NMR, FTIR, and MS). SpectraBase.
- 4-Phenylbutyric acid | CAS#:1821-12-1 | Chemsrc (Contains structure and precursor data for Benzenebutanoic acid, 2-nitro). ChemSrc.
- EP0072352A1 - Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use (Validates the reduction and cyclization pathways to tetrahydro-benzazepin-2-ones). Google Patents.
Sources
- 1. EP0072352A1 - Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use - Google Patents [patents.google.com]
- 2. 4-thiol butyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Phenylbutyric acid | CAS#:1821-12-1 | Chemsrc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
